molecular formula C6H7NO3S2 B2534599 3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide CAS No. 1030422-61-7

3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide

Cat. No.: B2534599
CAS No.: 1030422-61-7
M. Wt: 205.25
InChI Key: KEPIKQKCKNDGKJ-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide is a heterocyclic compound that features a fused thieno-thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno derivative with a sulfonamide under acidic or basic conditions to form the desired thiazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide: This compound shares a similar core structure but differs in the substitution pattern, which can affect its reactivity and applications.

    (S)-6-Chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-ol 1,1-dioxide: This derivative has a chloro and methoxypropyl group, which can enhance its biological activity and specificity.

Uniqueness

3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes with metals sets it apart from other similar compounds.

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thieno[2,3-e]thiazin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S2/c8-4-3-7-12(9,10)5-1-2-11-6(4)5/h1-2,4,7-8H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPIKQKCKNDGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CS2)S(=O)(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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